molecular formula C14H6N8O14 B12812690 Ethanediamide, N,N'-bis(2,4,6-trinitrophenyl)- CAS No. 27986-95-4

Ethanediamide, N,N'-bis(2,4,6-trinitrophenyl)-

Cat. No.: B12812690
CAS No.: 27986-95-4
M. Wt: 510.24 g/mol
InChI Key: NKDXVHGJEHYZHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- typically involves the reaction of ethanediamide with 2,4,6-trinitrophenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and filtration to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules. The pathways involved include nucleophilic attack on the nitro groups and subsequent formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4,6-trinitrophenyl)oxamide
  • Hexanitrooxanilide
  • Ethanediamide, N1,N2-bis(2,4,6-trinitrophenyl)-

Uniqueness

Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its high nitrogen content and the presence of multiple nitro groups make it particularly useful in applications requiring high energy density and reactivity .

Properties

CAS No.

27986-95-4

Molecular Formula

C14H6N8O14

Molecular Weight

510.24 g/mol

IUPAC Name

N,N'-bis(2,4,6-trinitrophenyl)oxamide

InChI

InChI=1S/C14H6N8O14/c23-13(15-11-7(19(29)30)1-5(17(25)26)2-8(11)20(31)32)14(24)16-12-9(21(33)34)3-6(18(27)28)4-10(12)22(35)36/h1-4H,(H,15,23)(H,16,24)

InChI Key

NKDXVHGJEHYZHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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